Octanoic hydrazide

Preservative efficacy Antimicrobial USP challenge test

Octanoic hydrazide (caprylic hydrazide, C8H18N2O, MW 158.24) is a medium-chain fatty acid hydrazide with a predicted LogP of approximately 2.4 , positioning it between shorter-chain analogs (e.g., acetohydrazide) and longer-chain derivatives (e.g., decanoic and dodecanoic hydrazides). The compound exhibits broad-spectrum preservative efficacy surpassing both its parent acid and standard parabens , and serves as a versatile ligand for metallodrug candidates as well as a key building block in the synthesis of nitroamino-containing triazoles.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 6304-39-8
Cat. No. B1217089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoic hydrazide
CAS6304-39-8
Synonymscaprylic hydrazide
octanoic acid hydrazide
octanoylhydrazide
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NN
InChIInChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11)
InChIKeyVMUZVGRNTPFTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanoic Hydrazide (CAS 6304-39-8) Procurement Guide: Key Differentiators vs. Chain-Length Analogs & Standard Preservatives


Octanoic hydrazide (caprylic hydrazide, C8H18N2O, MW 158.24) is a medium-chain fatty acid hydrazide with a predicted LogP of approximately 2.4 [1], positioning it between shorter-chain analogs (e.g., acetohydrazide) and longer-chain derivatives (e.g., decanoic and dodecanoic hydrazides). The compound exhibits broad-spectrum preservative efficacy surpassing both its parent acid and standard parabens [2], and serves as a versatile ligand for metallodrug candidates [3] as well as a key building block in the synthesis of nitroamino-containing triazoles .

Why Generic Hydrazide Substitution Fails: Chain-Length-Dependent Preservative Efficacy and Metal-Binding Selectivity


Fatty acid hydrazides are not interchangeable in procurement because the aliphatic chain length directly governs lipophilicity, membrane partitioning, and coordination geometry in metal complexes [1]. Substituting octanoic hydrazide (C8) with a shorter-chain analog (e.g., acetohydrazide, C2) reduces hydrophobic interactions essential for preservative penetration, while longer-chain analogs (e.g., dodecanoic hydrazide, C12) exhibit reduced aqueous solubility and altered cytotoxicity profiles in copper(II) complexes [2]. The C8 chain strikes a balance that meets USP preservative efficacy criteria across all tested organisms, a threshold not achieved by caprylic acid itself or methyl/propyl paraben standards [3].

Quantitative Differentiation Evidence for Octanoic Hydrazide: Head-to-Head Preservative, Cytotoxicity, and Physicochemical Data


Preservative Efficacy in Aluminium Hydroxide Gel USP: Octanoic Hydrazide vs. Caprylic Acid vs. Methyl/Propyl Paraben

In a direct head-to-head preservative efficacy study, octanoic hydrazide (capryl hydrazide, 0.20 g per 100 mL formulation) was compared against caprylic acid (0.18 g, equimolar) and a methyl paraben/propyl paraben combination (standard preservative system) in Aluminium Hydroxide Gel USP [1]. The study monitored log CFU/mL values at days 0, 7, 14, 21, and 28 against S. aureus MTCC 2901, B. subtilis MTCC 2063, and E. coli MTCC 1652 [2]. USP 2004 defines 'no increase' as not more than 0.5 log₁₀ units above the previous measured value [3].

Preservative efficacy Antimicrobial USP challenge test

Copper(II) Complex Cytotoxicity: Octanoic Hydrazide vs. Decanoic and Dodecanoic Hydrazide Ligands

Ferreira et al. (2024) synthesized three copper(II) complexes with identical coordination environments—[Cu(octh)(1,10-phen)(H₂O)](NO₃)₂ (complex 1, octh = octanoic hydrazide), [Cu(dech)(1,10-phen)(H₂O)](NO₃)₂ (complex 2, dech = decanoic hydrazide), and [Cu(dodh)(1,10-phen)(H₂O)](NO₃)₂·H₂O (complex 3, dodh = dodecanoic hydrazide)—and tested them against breast cancer cell lines MCF7, MDA-MB-453, MDA-MB-231, and MDA-MB-157 [1]. All three complexes were cytotoxic and selective vs. the non-tumor MCF-10A lineage, but complex 2 (decanoic hydrazide) was highlighted for superior potency and selectivity over doxorubicin and docetaxel [2].

Metallodrug Cytotoxicity Breast cancer

Lipophilicity (LogP) as a Selectivity Determinant: Octanoic Hydrazide vs. Homologous Fatty Acid Hydrazides

Octanoic hydrazide has an experimentally predicted LogP of approximately 2.4 [1], reflecting its medium-chain aliphatic character. In the usnic acid hydrazide condensation series, antibacterial activity correlated with lipophilicity of the hydrazide moiety, with caprylic (C8) and α-naphthoic hydrazides showing intermediate activity between the highly active parent usnic acid and the poorly active semioxamazide derivative [2]. The C8 chain length provides a LogP that balances aqueous solubility with membrane permeability—a property not shared by shorter (C2 acetohydrazide, LogP <0) or longer (C12/C18) homologs.

Lipophilicity LogP SAR

Verified Synthetic Application: Preparation of Nitroamino-Containing Triazoles

Multiple authoritative vendor sources, including Sigma-Aldrich and Santa Cruz Biotechnology, document that octanoic hydrazide is specifically utilized in the preparation of nitroamino-containing triazoles . This is a distinct synthetic application not commonly associated with shorter-chain (acetohydrazide) or aromatic (benzohydrazide) hydrazides, which are instead predominantly used for hydrazone formation and as antitubercular scaffolds (isoniazid class) [1].

Energetic materials Triazole synthesis Organic building block

Unique Bioprocessing Application: Octanohydrazide-Sepharose 4B for Virus Antigen Adsorption

Octanoic hydrazide immobilized on Sepharose 4B (octanohydrazide-Sepharose) has been employed for the adsorption and chromatographic removal of hepatitis B virus (HBV) antigens from plasma-derived coagulation factor concentrates [1][2]. In a validated chimpanzee challenge study, a factor IX preparation spiked with HBV was subjected to octanohydrazide-Sepharose chromatography at high salt concentration, and the treated preparation did not transmit HBV to inoculated chimpanzees, whereas the untreated control did [3]. This application exploits the specific C8 hydrophobic chain for interaction with viral envelope proteins—an application not demonstrated for shorter-chain or aromatic hydrazide matrices.

Hydrophobic interaction chromatography Virus removal Bioprocessing

Optimal Procurement Scenarios for Octanoic Hydrazide Based on Evidence-Backed Differentiation


Pharmaceutical Preservative Development for Aqueous Antacid Formulations

Based on the quantitative evidence from Chaudhary et al. [1], octanoic hydrazide is the recommended hydrazide for preservative systems in aqueous-based pharmaceutical gels. At 0.20 g per 100 mL (equimolar to 0.18 g caprylic acid), it meets USP 2004 criteria against S. aureus, B. subtilis, and E. coli at all time points through day 28, whereas both caprylic acid and the methyl/propyl paraben standard system fail against at least one organism. Procurement priority should be given to octanoic hydrazide over caprylic acid or parabens when broad-spectrum preservation is required for non-sterile aqueous pharmaceuticals.

Copper(II) Metallodrug SAR Libraries for Breast Cancer Research

The Ferreira et al. study [2] establishes a chain-length-dependent cytotoxicity SAR for copper(II)-hydrazide-phenanthroline complexes. Octanoic hydrazide (C8) occupies a specific position in this SAR continuum between shorter-chain and longer-chain analogs, and should be procured as an essential comparator ligand when systematically exploring how hydrazide chain length influences tumor cell selectivity and purinergic signaling modulation. Researchers should not substitute with decanoic hydrazide alone, as the C8 complex exhibits a distinct activity profile.

Synthesis of Nitroamino-Triazole Energetic Scaffolds

Sigma-Aldrich and Santa Cruz Biotechnology both specify octanoic hydrazide for the preparation of nitroamino-containing triazoles . This is a documented synthetic niche for the C8 chain hydrazide. Shorter-chain or aromatic hydrazides are not cited for this application. Researchers synthesizing nitroamino-triazole derivatives should procure octanoic hydrazide specifically rather than generic hydrazides to ensure reproducibility with published protocols.

Hydrophobic Interaction Chromatography Media for Viral Clearance in Plasma Fractionation

Octanoic hydrazide-Sepharose 4B has demonstrated validated removal of HBV and NANB hepatitis virus from coagulation factor concentrates in chimpanzee challenge studies [3][4]. For bioprocessing groups developing virus removal chromatography steps, octanoic hydrazide is the immobilization ligand of choice due to its documented efficacy in adsorbing viral envelope proteins under high-salt conditions while permitting detergent elution. Non-hydrazide hydrophobic ligands (butyl-, octyl-Sepharose) lack the hydrogen-bonding functionality that may contribute to the unique adsorption profile.

Technical Documentation Hub

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